molecular formula C18H29NO3 B1581334 1-Dodecyloxy-2-nitrobenzene CAS No. 83027-71-8

1-Dodecyloxy-2-nitrobenzene

Cat. No.: B1581334
CAS No.: 83027-71-8
M. Wt: 307.4 g/mol
InChI Key: DXCTUMLYTQODSP-UHFFFAOYSA-N
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Description

1-Dodecyloxy-2-nitrobenzene, also known as Dodecyl 2-nitrophenyl ether or ETH 217, is an organic compound . It is a member of the nitrobenzene family and is characterized by a potent and distinctive odor . It is used in various scientific research domains due to its exceptional attributes .


Molecular Structure Analysis

The molecular formula of this compound is C18H29NO3 . Its molecular weight is 307.43 . The SMILES string representation is CCCCCCCCCCCCOc1ccccc1N+=O .


Physical and Chemical Properties Analysis

This compound has a boiling point of 218 °C at 1.5 mmHg and a density of 0.999 g/mL at 20 °C . Its refractive index is 1.503 at 20°C .

Scientific Research Applications

Ion Transfer and Membrane Electrodes

  • Charge Transfer Facilitation : 1-Dodecyloxy-2-nitrobenzene is involved in the facilitated transfer of ions across interfaces, as demonstrated by Samec, Homolka, and Mareček (1982). They observed the transfer of proton, alkali, and alkaline earth-metal cations across water/nitrobenzene interfaces, highlighting the role of synthetic compounds like DODA in mediating ion translocation (Samec et al., 1982).
  • pH Measurement in Corrosion Studies : Zdrachek et al. (2015) utilized nitro-group containing solvents, including this compound derivatives, in developing membranes for H+-selective microelectrodes. These electrodes are optimal for pH measurements in corrosion studies of metallic coated steel (Zdrachek et al., 2015).

Liquid Crystal Formation

  • Induction of Smectic Phases : Chino and Matsunaga (1983) found that mixing 4-alkoxynitrobenzenes, such as this compound, with certain compounds can induce smectic A phases, which are not found in the component compounds alone. This research underscores the role of this compound in stabilizing liquid crystal structures (Chino & Matsunaga, 1983).

Chemical Synthesis and Catalysis

  • Gold-Catalyzed Synthesis of Azacyclic Compounds : Jadhav et al. (2011) reported a gold-catalyzed stereoselective synthesis using 1-alkynyl-2-nitrobenzenes, which could include derivatives like this compound. This synthesis highlights its utility in forming complex azacyclic structures (Jadhav et al., 2011).

Environmental Remediation

  • Aquifer Flushing for Contamination Remediation : Fu et al. (2021) explored the use of sodium dodecyl sulfate (SDS)/1-butanol based in-situ microemulsion systems for the remediation of nitrobenzene contamination in aquifers. The study demonstrates the potential of such systems in environmental cleanup applications (Fu et al., 2021).

Electrochemical Sensing

  • Electrochemical Sensor Development : Li et al. (2021) utilized Ni/Fe layered double hydroxides functionalized with sodium dodecyl sulfate for the sensitive detection of nitrobenzene, indicating the role of this compound derivatives in enhancing sensor capabilities (Li et al., 2021).

Safety and Hazards

1-Dodecyloxy-2-nitrobenzene is classified as fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust, getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

1-Dodecyloxy-2-nitrobenzene is believed to function as an inhibitor of the enzyme acetylcholinesterase . Acetylcholinesterase is responsible for the degradation of acetylcholine, a neurotransmitter involved in regulating numerous physiological processes .

Cellular Effects

Given its role as an acetylcholinesterase inhibitor , it may influence cell function by altering acetylcholine levels, which could impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to inhibit acetylcholinesterase , which could lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Properties

IUPAC Name

1-dodecoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCTUMLYTQODSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337928
Record name 2-Nitrophenyl dodecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83027-71-8
Record name Dodecyl 2-nitrophenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83027-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrophenyl dodecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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